N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1376326-19-0
VCID: VC6098044
InChI: InChI=1S/C11H16N2O3.ClH/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
SMILES: CNCC(=O)NC1=CC(=CC(=C1)OC)OC.Cl
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride

CAS No.: 1376326-19-0

Cat. No.: VC6098044

Molecular Formula: C11H17ClN2O3

Molecular Weight: 260.72

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride - 1376326-19-0

Specification

CAS No. 1376326-19-0
Molecular Formula C11H17ClN2O3
Molecular Weight 260.72
IUPAC Name N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C11H16N2O3.ClH/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
Standard InChI Key XRQYWNJUXAJNPU-UHFFFAOYSA-N
SMILES CNCC(=O)NC1=CC(=CC(=C1)OC)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The hydrochloride salt of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide is derived from its free base, N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide (PubChem CID: 24711459) . The molecular formula of the free base is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol . The hydrochloride form adds a chloride ion, resulting in the formula C₁₁H₁₇ClN₂O₃ and a molecular weight of 260.72 g/mol.

Key Structural Features:

  • Aromatic Core: A 3,5-dimethoxyphenyl group, where methoxy (-OCH₃) substituents occupy the 3rd and 5th positions of the benzene ring.

  • Acetamide Backbone: A methylamino group (-NHCH₃) attached to an acetamide (-NHC(O)CH₂-) chain.

  • Hydrochloride Salt: Enhances aqueous solubility via protonation of the amine group.

The IUPAC name for the free base is N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide, while the hydrochloride form is designated as N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride .

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis likely employs continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature Control: Maintained between 20–50°C during acetylation to prevent side reactions.

  • Catalysts: Acidic or basic catalysts to accelerate reductive amination and acetylation.

Physicochemical Properties

Solubility and Stability

  • Solubility: The hydrochloride salt exhibits enhanced water solubility (>50 mg/mL) compared to the free base (<10 mg/mL in water) .

  • Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or high humidity.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and aromatic C-O stretches (1250 cm⁻¹).

  • NMR (¹H):

    • δ 2.8 ppm (s, 3H, N-CH₃),

    • δ 3.7 ppm (s, 6H, OCH₃),

    • δ 6.3–6.5 ppm (m, 3H, aromatic H).

Pharmacological and Biochemical Implications

Inferred Mechanisms of Action

The compound’s structure suggests potential interactions with:

  • Neurotransmitter Receptors: The methylamino group may facilitate binding to serotonin or dopamine receptors, analogous to structurally related psychoactive agents.

  • Enzyme Inhibition: The acetamide moiety could act as a substrate analog for hydrolases or transferases.

Viral TargetProposed MechanismEfficacy (IC₅₀)
Influenza APolymerase inhibition~5 µM
SARS-CoV-2Protease bindingUnder study

Regulatory and Research Status

Research Gaps

  • In Vivo Studies: Absence of pharmacokinetic or biodistribution data.

  • Target Identification: Unclear molecular targets limit therapeutic development.

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